Senkyunolide-H chemical structure and properties
Senkyunolide-H chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide-H is a naturally occurring phthalide derivative predominantly isolated from the rhizome of Ligusticum chuanxiong Hort., a perennial herb with a long history of use in traditional medicine.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-osteoporotic effects.[1] Mechanistic studies have revealed that Senkyunolide-H modulates several key intracellular signaling pathways, such as the PI3K/AKT/mTOR, NF-κB, JNK, and ERK pathways.[1][2] This technical guide provides an in-depth overview of the chemical properties of Senkyunolide-H, detailed experimental protocols for investigating its biological activities, and a summary of its known mechanisms of action.
Chemical Structure and Properties
Senkyunolide-H is characterized by a phthalide core structure with a butylidene side chain and two hydroxyl groups, which are crucial for its biological activities.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[3] |
| SMILES String | CCC/C=C\1/C2=C(--INVALID-LINK--O">C@@HO)C(=O)O1[3] |
| CAS Number | 94596-27-7[4] |
| Molecular Formula | C₁₂H₁₆O₄[3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 224.25 g/mol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [5][6] |
| Melting Point | 87.0 to 91.0 °C | [6] |
| Boiling Point (Predicted) | 795.14 K | [7] |
| LogP (Predicted) | 1.039 | [7] |
Solubility
Senkyunolide-H exhibits solubility in various organic solvents and can be prepared in different solvent systems for in vitro and in vivo studies.
| Solvent System | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 445.93 | Ultrasonic assistance may be required. Use freshly opened DMSO.[3][5] |
| Ethanol | Soluble | - | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 11.15 | A clear solution is obtained.[5] |
Biological Activities and Mechanisms of Action
Senkyunolide-H exerts its pharmacological effects by modulating multiple critical intracellular signaling pathways.
Neuroprotective Effects
Senkyunolide-H has demonstrated significant neuroprotective properties in models of neuronal damage. In the context of cerebral ischemia-reperfusion injury, it protects neuronal cells by activating the cAMP-PI3K/AKT signaling pathway, which leads to the upregulation of pro-survival proteins and the inhibition of apoptotic pathways.[9][10]
Anti-Neuroinflammatory Effects
In microglial cells, Senkyunolide-H suppresses the inflammatory response triggered by lipopolysaccharide (LPS).[4] This anti-inflammatory effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][11] By inhibiting these pathways, Senkyunolide-H reduces the production of pro-inflammatory cytokines.[4]
Anti-Osteoporotic Effects
Senkyunolide-H attenuates postmenopausal osteoporosis by inhibiting osteoclast differentiation.[12] It achieves this by downregulating the RANKL-induced activation of the NF-κB, JNK, and ERK signaling pathways.[12]
Experimental Protocols
Neuroprotective Effect Evaluation in PC12 Cells (OGD/R Model)
This protocol describes an in vitro model of ischemia-reperfusion injury.[9]
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with fetal bovine serum and horse serum in a humidified incubator at 37°C with 5% CO₂.[9]
-
Senkyunolide-H Treatment: Cells are pre-treated with various concentrations of Senkyunolide-H for a specified time (e.g., 2 hours) before being subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R).[9]
-
OGD/R Model Establishment: The culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a specific duration (e.g., 4 hours) to induce oxygen-glucose deprivation. Reperfusion is initiated by returning the cells to normal culture medium and normoxic conditions.[9]
-
Cell Viability Assay (MTT): Following the OGD/R and treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.[9]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins in the cAMP-PI3K/AKT pathway, followed by HRP-conjugated secondary antibodies.[10]
Anti-Neuroinflammatory Effect Evaluation in BV2 Microglial Cells
This protocol is used to assess the anti-inflammatory properties of Senkyunolide-H.[1][4]
Methodology:
-
Cell Culture: Immortalized mouse BV2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum.[1]
-
Treatment: Cells are pre-treated with various concentrations of Senkyunolide-H (e.g., 25, 50, 100 µM) for 2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[1][4]
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ELISA for Cytokine Quantification: After the treatment period, the cell culture supernatant is collected. Commercially available ELISA kits are used to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).[4]
-
Western Blot Analysis: Cell lysates are subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the ERK and NF-κB signaling pathways (e.g., p-ERK, p-p65, p-IκBα).[1]
Anti-Osteoporotic Effect Evaluation in Bone Marrow Macrophages (BMMs)
This protocol is for investigating the inhibitory effect of Senkyunolide-H on osteoclast differentiation.[9]
Methodology:
-
BMM Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing M-CSF to generate BMMs.[9]
-
Osteoclast Differentiation: BMMs are cultured with M-CSF and RANKL to induce osteoclast differentiation. Various concentrations of Senkyunolide-H are added during this differentiation process.[9]
-
TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP). TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[9]
-
Western Blot Analysis: BMMs are treated with Senkyunolide-H for various time points in the presence of RANKL. Cell lysates are then subjected to Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB, JNK, and ERK signaling pathways (e.g., p-p65, p-IκBα, p-JNK, p-ERK).[9]
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcmjc.com [tcmjc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 7. chemeo.com [chemeo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Senkyunolide H attenuates osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
